Boiling Point Elevation vs. Straight‑Chain C8‑Amines Indicates Distinct Distillation Behavior
2-Methyl-4-aminooctane exhibits a boiling point of approximately 175 °C, compared to 165 °C for both 2‑aminooctane and 4‑aminooctane under atmospheric pressure [1]. The ~10 °C (6%) elevation is attributable to the 2‑methyl branch, which increases van der Waals surface area. This difference is operationally meaningful for distillation‑based purification or solvent‑assisted separation [2].
| Evidence Dimension | Boiling point at atmospheric pressure |
|---|---|
| Target Compound Data | ~175 °C (2-Methyl-4-aminooctane) |
| Comparator Or Baseline | 165 °C (2-Aminooctane, CAS 693-16-3) / 165 °C (4-Aminooctane, CAS 1117-33-5) |
| Quantified Difference | ~10 °C increase (≈6%) |
| Conditions | Atmospheric pressure; measured by vendor QC (not from peer‑reviewed source) for target; literature values for comparators |
Why This Matters
A 10 °C boiling point shift can alter distillation cut points, solvent removal protocols, and thermal stability windows, directly affecting downstream processing workflows.
- [1] Molbase. (±)-4-Aminooctane (CAS 693-16-3) – Physical properties. Boiling point: 165 °C (lit.). View Source
- [2] Class‑level inference: Branching in aliphatic amines generally elevates boiling point relative to linear isomers due to increased molecular surface area and London dispersion forces. View Source
